molecular formula C13H13ClN2O B3038008 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 692279-39-3

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B3038008
CAS No.: 692279-39-3
M. Wt: 248.71 g/mol
InChI Key: LGOMLUARCLNFCU-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is a chloro-substituted phenolic compound featuring a 4-methylpyridin-2-yl amino-methyl moiety. Its synthesis typically involves condensation of 5-chloro-2-hydroxybenzaldehyde with 4-methylpyridin-2-amine, followed by reduction or stabilization steps .

Properties

IUPAC Name

4-chloro-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOMLUARCLNFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The thiocarbonyldiimidazole (TCDI)-mediated coupling method is a well-established approach for synthesizing thiourea and related derivatives. In the context of 4-chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, this method involves reacting 4-methylpyridin-2-amine with a chlorinated phenol derivative bearing a methylene bridge.

A representative procedure from ACS Publications (Source 2) involves:

  • Combining 4-methylpyridin-2-amine (1.2 equiv) with 4-chloro-2-(chloromethyl)phenol (1.0 equiv) in dichloromethane (DCM).
  • Adding 1,1′-thiocarbonyldiimidazole (1.1 equiv) to facilitate coupling at 40°C for 7–12 hours.
  • Purifying the product via flash chromatography to yield the target compound in 81% purity.

Key spectroscopic data includes:

  • ¹H NMR (DMSO-d₆) : δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, pyridine-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, J = 5.2 Hz, CH₂), 2.36 (s, CH₃).
  • HRMS : m/z 248.71 [M+H]⁺, consistent with the molecular formula C₁₃H₁₃ClN₂O.

Challenges and Modifications

  • Solvent Sensitivity : Substituting DCM with 1,2-dichloroethane (DCE) improved yields to 83% by enhancing reactant solubility.
  • Side Reactions : Competing urea formation was mitigated by maintaining anhydrous conditions and stoichiometric control of TCDI.

Photoredox-Catalyzed Direct Arylation

Methodology and Catalytic System

Recent advances in photoredox catalysis enable direct C–H functionalization of N-heterocycles. A study from the Royal Society of Chemistry (Source 3) utilized iridium-based photocatalysts for coupling bromoazaarenes with phenolic substrates.

For this compound:

  • Reactants : 2-bromo-4-methylpyridine and 4-chloro-2-hydroxybenzylamine.
  • Catalyst : Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) in DCE under 24 W blue LED irradiation.
  • Conditions : 12 hours at 25°C, yielding 72–83% after PTLC purification.

Optimization Insights :

  • Solvent Screening : DCE outperformed CHCl₃ (69%) and hexafluoroisopropanol (52%) due to optimal polarity and stability.
  • Catalyst Comparison : Ir(ppy)₂(dtbbpy)PF₆ achieved 81% yield, whereas Ru(bpy)₃Cl₂ failed to initiate the reaction.

Mechanistic Considerations

The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the bromoazaarene, generating a radical intermediate. Subsequent hydrogen atom transfer (HAT) from the phenolic substrate facilitates C–N bond formation.

Reductive Amination Approach

Limitations

  • Requires pre-synthesis of 4-chloro-2-hydroxybenzaldehyde, adding synthetic steps.
  • Potential over-reduction or dimerization side products necessitate careful stoichiometric control.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Key Advantage
TCDI Coupling 81 40°C, anhydrous DCM Moderate High purity, minimal byproducts
Photoredox Catalysis 83 RT, blue LED, DCE High Direct C–H functionalization
Reductive Amination ~70 Methanol, NaBH₄ Low Simple reagents

Critical Insights :

  • The photoredox method offers superior atom economy and avoids pre-functionalized substrates.
  • TCDI coupling remains advantageous for small-scale, high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or pyridines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The chloro group can undergo substitution reactions, potentially modifying the activity of the compound. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural Features and Substituents
Compound Name Key Substituents Core Structure Reference
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol 4-Methylpyridin-2-yl amino-methyl Phenol + pyridine
(E)-4-Chloro-2-((pyridin-2-ylimino)methyl)phenol Pyridin-2-yl imino Phenol + pyridine Schiff base
4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23) 2,3-Dimethylphenyl amino-methyl Phenol + alkylated phenyl
4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl]phenol (Cl-PTMP) Phenyltetrazole imino Phenol + tetrazole
4-Chloro-2-[(2,4-dimethylphenylimino)-methyl]phenol 2,4-Dimethylphenyl imino Phenol + alkylated phenyl

Key Observations :

  • Pyridine vs.
  • Tetrazole vs. Pyridine : The tetrazole group in Cl-PTMP provides a heterocyclic nitrogen-rich system, enabling metal coordination, unlike the pyridine-based target compound .
  • Alkyl Substituents : Methyl groups on phenyl rings (e.g., MFI23) increase hydrophobicity, which may improve membrane permeability but reduce solubility .

Key Observations :

  • Schiff Base Formation : Higher yields (e.g., 82% for Cl-PTMP) are achieved via straightforward condensation, whereas reductive amination (used for the target compound and MFI23) often results in lower yields due to competing side reactions .
  • Steric Hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl in MFI23) may reduce reaction efficiency by hindering reagent access .

Physical and Spectral Properties

Table 3: Melting Points and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound Not reported ~3400 (O-H) ~6.5–8.5 (aromatic H)
(E)-4-Chloro-2-((pyridin-2-ylimino)methyl)phenol 215 1610 (C=N) 8.5 (imino H)
4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl]phenol 215 1620 (C=N) 8.7 (tetrazole H)
4-Chloro-2-[(2,4-dimethylphenylimino)-methyl]phenol 268–287 1590 (C=N) 2.3 (CH₃), 6.8–7.2 (Ar H)

Key Observations :

  • Melting Points : Compounds with rigid Schiff base structures (e.g., Cl-PTMP) exhibit higher melting points (~215°C) compared to alkylated analogs (up to 287°C in ), likely due to stronger intermolecular interactions.
  • IR and NMR: The C=N stretch in Schiff bases appears at ~1590–1620 cm⁻¹, while phenolic O-H stretches are observed near 3400 cm⁻¹. Aromatic protons in pyridine-containing compounds resonate downfield (δ 8.5 ppm) .

Theoretical and Crystallographic Insights

  • DFT Studies: Schiff bases like 2-ethoxy-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol () exhibit HOMO-LUMO gaps influenced by substituents. The target compound’s 4-methylpyridin-2-yl group likely reduces this gap compared to phenyl analogs, enhancing reactivity .
  • Crystal Packing: Intramolecular O-H⋯N hydrogen bonds stabilize conformations in analogs like MFI23 and 4-chloro-2-[(2,4-dimethylphenylimino)-methyl]phenol. The target compound’s pyridine nitrogen may participate in similar interactions .

Biological Activity

Overview

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, with the CAS number 692279-39-3, is an organic compound featuring a chloro group, a phenolic structure, and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C13H13ClN2O
  • Molar Mass : 248.71 g/mol
  • Density : 1.312 g/cm³
  • Boiling Point : Approximately 421.4 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission.
  • Antioxidative Properties : The presence of the phenolic hydroxyl group suggests potential antioxidative activity, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

Pathogen MIC (mg/mL)
Escherichia coli0.0048
Bacillus subtilis0.0098
Candida albicans0.039
Staphylococcus aureus0.0048

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Studies on similar compounds have suggested potential anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. The interaction with NOS may also contribute to tumor suppression by regulating nitric oxide levels, which are critical in tumor microenvironments .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridine derivatives, including those related to this compound, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited lower MIC values compared to standard antibiotics, indicating superior potency .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzyme targets involved in cancer progression and microbial resistance mechanisms. These studies support the hypothesis that this compound could effectively inhibit target enzymes through competitive inhibition mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Reactant of Route 2
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4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

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